Cyclopentane

Catalog No.
S567263
CAS No.
287-92-3
M.F
C5H10
M. Wt
70.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane

CAS Number

287-92-3

Product Name

Cyclopentane

IUPAC Name

cyclopentane

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2

InChI Key

RGSFGYAAUTVSQA-UHFFFAOYSA-N

SMILES

C1CCCC1

solubility

Insoluble (NIOSH, 2016)
0.00 M
In water, 156 ppm at 25 °C
Miscible with other hydrocarbon solvents, alcohol, ether
Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride
Solubility in water: none
Insoluble

Synonyms

Cyclopentadienes, Cyclopentane, Cyclopentanes, Cyclopentenes

Canonical SMILES

C1CCCC1

The exact mass of the compound Cyclopentane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)0.00 min water, 156 ppm at 25 °cmiscible with other hydrocarbon solvents, alcohol, ethermiscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloridesolubility in water: noneinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins. It belongs to the ontological category of cycloalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclopentane (CAS 287-92-3) is a highly volatile, non-polar C5 alicyclic hydrocarbon that serves as a critical industrial material, primarily functioning as a zero-Ozone Depletion Potential (ODP) blowing agent and specialty solvent[1]. With a boiling point of 49.3°C and a low Global Warming Potential (GWP), it has become the global standard for replacing legacy fluorocarbons (like CFC-11 and HCFC-141b) in rigid polyurethane (PU) foam manufacturing [1], [2]. Beyond insulation, its specific thermophysical properties—particularly its latent heat and thermal stability—make it a highly efficient working fluid in high-temperature Organic Rankine Cycle (ORC) systems and a precise, low-toxicity solvent in chemical synthesis [2].

Substituting cyclopentane with cheaper, straight-chain or branched isomers like n-pentane or isopentane fundamentally compromises both product performance and manufacturing safety[1]. While isopentane (boiling point 28°C) and n-pentane (boiling point 36°C) vaporize more easily during exothermic PU reactions, their higher gas-phase thermal conductivities result in inferior insulation properties [1]. Furthermore, the significantly higher vapor pressures of n-pentane and isopentane at room temperature increase evaporative losses, complicate precise dosing, and elevate explosion risks on the production floor [2]. Consequently, for applications requiring strict energy efficiency ratings (such as appliance insulation) or high-temperature thermodynamic stability, generic pentane substitution is unviable [1],[2].

Thermal Insulation Superiority in Polyurethane Foams vs. Isopentane

Cyclopentane is the premier choice for high-efficiency insulation because its gas-phase thermal conductivity is substantially lower than its linear and branched isomers [1]. At 20°C, cyclopentane gas exhibits a thermal conductivity of approximately 10.0 mW/(m·K), whereas isopentane measures 13.0 mW/(m·K) [1]. When encapsulated in rigid PU foam cells, this translates to exceptional foam lambda values of 18–22 mW/(m·K) [2]. This quantitative advantage ensures that appliances and cold-chain panels meet stringent modern energy efficiency standards that n-pentane or isopentane blown foams cannot achieve alone [1], [2].

Evidence DimensionGas-phase thermal conductivity at 20°C
Target Compound DataCyclopentane: ~10.0 mW/(m·K)
Comparator Or BaselineIsopentane: ~13.0 mW/(m·K)
Quantified Difference23% lower thermal conductivity for cyclopentane
ConditionsGas phase measurement at 20°C for PU blowing agent evaluation

Enables manufacturers of refrigerators and cold storage panels to achieve mandatory energy efficiency ratings without increasing insulation thickness.

Vapor Pressure and Process Dosing Stability vs. n-Pentane

In industrial procurement, the handling characteristics of volatile solvents and blowing agents directly impact plant engineering costs. Cyclopentane has a boiling point of 49.3°C and a vapor pressure of 424 hPa at 25°C [1]. In stark contrast, n-pentane exhibits a vapor pressure of 685 hPa, and isopentane reaches 918 hPa at the same temperature [1]. This 38% reduction in vapor pressure compared to n-pentane means cyclopentane remains a stable liquid at standard ambient temperatures, drastically reducing evaporative losses, minimizing VOC emissions, and lowering the burden on explosion-proof ventilation systems during formulation and mixing [1].

Evidence DimensionVapor pressure at 25°C
Target Compound DataCyclopentane: 424 hPa
Comparator Or Baselinen-Pentane: 685 hPa
Quantified Difference38% lower vapor pressure than n-pentane
ConditionsStandard ambient handling conditions (25°C)

Lowers evaporative material losses and reduces the operational costs associated with managing highly explosive vapor environments in manufacturing plants.

High-Temperature Thermodynamic Exergy Efficiency in ORC Systems

For waste heat recovery systems, the selection of the organic working fluid dictates the thermodynamic limits of the power cycle. In high-temperature ORC applications (approaching 300°C), cyclopentane demonstrates exceptional thermal stability and phase-change characteristics [1]. Exergy analysis of ORC systems at 300°C shows that cyclopentane achieves peak exergy efficiencies of approximately 50% [1]. Lower-boiling alternatives like R600a or n-pentane are typically optimized for much lower temperatures (<150°C) where efficiencies hover between 20% and 30%, making cyclopentane the definitive procurement choice for high-enthalpy industrial waste heat recovery [1].

Evidence DimensionMaximum exergy efficiency in ORC
Target Compound DataCyclopentane: ~50% exergy efficiency
Comparator Or BaselineStandard low-temp ORC fluids (e.g., R600a): 20–30% at lower optimal temps
Quantified DifferenceUp to 20–25% absolute increase in exergy efficiency
ConditionsHigh-temperature waste heat source (~300°C)

Maximizes electrical power generation from industrial high-grade waste heat, accelerating the ROI of capital-intensive ORC installations.

Rigid Polyurethane (PU) Foam for Appliance and Building Insulation

Cyclopentane is the industry-standard blowing agent for domestic refrigerators, freezers, and architectural insulated metal panels [1]. Its low thermal conductivity (yielding foam lambda values of 18–22 mW/(m·K)) and zero ODP make it essential for meeting strict global energy and environmental regulations [1].

Working Fluid for High-Temperature Organic Rankine Cycles (ORC)

Due to its boiling point of 49.3°C and high thermal stability, cyclopentane is utilized as a thermodynamic working fluid in ORC systems recovering high-grade waste heat (250°C–300°C) [2]. It allows industrial plants to convert exhaust heat into electricity with exergy efficiencies reaching 50%, outperforming standard refrigerants [2].

Specialty Solvent in Polymer Synthesis and Extraction

Cyclopentane's specific vapor pressure (424 hPa at 25°C) and non-polar nature make it a highly controllable solvent for specialized chemical processes, including Ziegler-Natta polymerizations and sensitive extractions[3]. It provides a safer, less volatile alternative to lower-boiling alkanes like n-pentane or isopentane while avoiding the toxicity of halogenated solvents [3].

Physical Description

Cyclopentane appears as a clear colorless liquid with a petroleum-like odor. Flash point of -35°F. Less dense than water and insoluble in water. Vapors are heavier than air.
Liquid; OtherSolid
COLOURLESS LIQUID WITH MILD ODOUR.
Colorless liquid with a mild, sweet odor.

Color/Form

Colorless liquid

XLogP3

3

Boiling Point

120.7 °F at 760 mm Hg (USCG, 1999)
49.3 °C
49.2 °C
49 °C
121°F

Flash Point

less than 20 °F (USCG, 1999)
-20 °C (-4 °F) (Closed cup)
<20 °F (<-7 °C) (Closed cup)
-37 °C c.c.
<20°F
-35°F

Vapor Density

2.42 (Air = 1)
Relative vapor density (air = 1): 2.4

Density

0.74 at 68 °F (USCG, 1999)
0.7457 g/cu cm at 20 °C
Relative density (water = 1): 0.8 (20 °C)
0.75

LogP

3.0 (LogP)
log Kow = 3.00
3.0

Odor

Mild, sweet odo

Melting Point

-137 °F (USCG, 1999)
-93.8 °C
-93.4 °C
-94 °C
-137°F

UNII

T86PB90RNU

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Cyclopentane is a colorless liquid with a sweet, mild odor. Cyclopentane is flammable. It exists as a vapor and is moderately soluble in water. USE: Cyclopentane is used as a solvent and also to make other chemicals, including pharmaceuticals. It is present in gasoline. Cyclopentane is present in some home building supplies. EXPOSURE: Cyclopentane is a widely occurring atmospheric pollutant. People will be exposed to cyclopentane by breathing in air. It is present in automobile exhaust. Inhalation exposure may occur when using gasoline. Cyclopentane is present in tobacco smoke. When cyclopentane is released to the environment, it will be broken down in air. It will move through soil and is slightly soluble in water. It will volatilize from water and soil. Cyclopentane is not biodegraded by microorganisms in soil or water. It will build up in aquatic organisms. RISK: Information on the effects of long-term or repeated exposure to cyclopentane is limited. Damage to nerves in several tissues developed in shoe industry workers using glue solvents containing cyclopentane (up to 18%), n-hexane, and other chemicals. Prolonged skin contact to commercial solvents containing cyclopentane and other chemicals caused a painful burning sensation and blistering. Excitement, loss of equilibrium, stupor, coma, and rarely, respiratory failure were observed in laboratory animals breathing in high concentrations of cyclopentane for short time periods. The potential for cyclopentane to cause cancer or birth defects or reproductive effects has not been examined in laboratory animals. The potential for cyclopentane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

The effects of the n-alkanes propane to hexane, cyclopropane, cyclopentane and cyclohexane and carbon tetrachloride on the ionic currents and electrical capacity of the squid giant axon membrane have been examined. Both the peak inward and steady-state outward currents were reduced reversibly by each substance, though propane at 1 atm had very little effect. The membrane capacity at 100 kHz was reduced by all substances except propane at 1 atm. ...

Vapor Pressure

400 mm Hg at 88 °F (NIOSH, 2016)
317.83 mmHg
317.8 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 45
400 mmHg at 88°F
(88°F): 400 mmHg

Pictograms

Flammable

Flammable

Other CAS

287-92-3
68476-56-2

Wikipedia

Cyclopentane

Biological Half Life

50.00 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prepared by cracking cyclohexane in presence of alumina at high temperatures and pressure.

General Manufacturing Information

Construction
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Polymer manufacturing
Cyclopentane: ACTIVE
Hydrocarbons, cyclic C5 and C6: ACTIVE

Analytic Laboratory Methods

A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water was designed. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/L per component. The recoveries of cyclopentane from water at 30 and 60 C were 73 and 95%, respectively.
NIOSH Method 1500. Analyte: /Hydrocarbons with boiling points between 26 $ 126 °C/ Matrix: Air. Procedure: Gas chromatography, flame ionization detection. For cyclohexane this method has an estimated detection limit of 0.001 to 0.01 mg sample. The overall precision/RSD is 0.06 over the range of 1.3 to 5.3 mg. Applicability: This method is intended for determining the OSHA-regulated hydrocarbons included within the boiling point range of n-pentane through n-octane. It may be used for simultaneous measurements, however, interactions between analytes may reduce breakthrough volumes and change desorption efficiencies. Interferences: At high humidity, breakthrough volumes may be reduced by as much as 50%. Other volatile organic solvents, eg alcohols, ethers, ketones, and halogenated hydrocarbons, are likely interferences.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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